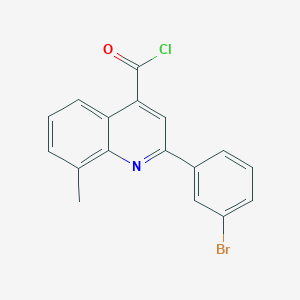

2-(3-Bromophenyl)-8-methylquinoline-4-carbonyl chloride

Description

2-(3-Bromophenyl)-8-methylquinoline-4-carbonyl chloride is a quinoline derivative featuring a bromophenyl substituent at the 2-position, a methyl group at the 8-position, and a reactive carbonyl chloride group at the 4-position. This compound is structurally characterized by a bicyclic quinoline core fused with a benzene ring and a pyridine ring. The bromine atom at the 3-position of the phenyl group contributes to its electron-withdrawing properties, while the carbonyl chloride moiety enables participation in acylation reactions, making it valuable in organic synthesis and pharmaceutical intermediate preparation .

Properties

IUPAC Name |

2-(3-bromophenyl)-8-methylquinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11BrClNO/c1-10-4-2-7-13-14(17(19)21)9-15(20-16(10)13)11-5-3-6-12(18)8-11/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGDXZKAQRQDDFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC(=CC=C3)Br)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501206577 | |

| Record name | 2-(3-Bromophenyl)-8-methyl-4-quinolinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501206577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1160254-35-2 | |

| Record name | 2-(3-Bromophenyl)-8-methyl-4-quinolinecarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1160254-35-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-Bromophenyl)-8-methyl-4-quinolinecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501206577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromophenyl)-8-methylquinoline-4-carbonyl chloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:

-

Formation of 2-(3-Bromophenyl)-8-methylquinoline: : This step involves the condensation of 3-bromoaniline with 8-methylquinoline-4-carboxaldehyde in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under reflux conditions. The reaction proceeds through a nucleophilic aromatic substitution mechanism.

-

Introduction of the Carbonyl Chloride Group: : The resulting 2-(3-Bromophenyl)-8-methylquinoline is then treated with thionyl chloride (SOCl₂) to introduce the carbonyl chloride group at the 4-position. The reaction is typically carried out under anhydrous conditions and at low temperatures to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromophenyl)-8-methylquinoline-4-carbonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

Electrophilic Aromatic Substitution: The bromophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.

Oxidation and Reduction: The quinoline core can undergo oxidation and reduction reactions, leading to the formation of quinoline N-oxides or reduced quinoline derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions (e.g., room temperature to reflux) to form various derivatives.

Electrophilic Aromatic Substitution: Reagents such as nitrating agents, halogenating agents, and sulfonating agents are used under acidic conditions to introduce new functional groups onto the aromatic ring.

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) and reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed under controlled conditions.

Major Products Formed

Amides and Esters: Formed through nucleophilic substitution reactions with amines and alcohols, respectively.

Functionalized Aromatic Compounds: Formed through electrophilic aromatic substitution reactions.

Quinoline N-oxides and Reduced Quinoline Derivatives: Formed through oxidation and reduction reactions.

Scientific Research Applications

2-(3-Bromophenyl)-8-methylquinoline-4-carbonyl chloride has several scientific research applications, including:

Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer, infectious diseases, and neurological disorders.

Biological Studies: The compound is used in studies investigating the biological activity of quinoline derivatives, including their antimicrobial, antiviral, and anticancer properties.

Material Science: It is employed in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs), due to its unique electronic properties.

Chemical Synthesis: The compound is utilized as an intermediate in the synthesis of more complex organic molecules, facilitating the exploration of new chemical reactions and pathways.

Mechanism of Action

The mechanism of action of 2-(3-Bromophenyl)-8-methylquinoline-4-carbonyl chloride is primarily determined by its interaction with biological targets and molecular pathways. The compound’s quinoline core can intercalate with DNA, disrupting replication and transcription processes, which is particularly relevant in its anticancer activity. Additionally, the bromophenyl group may enhance binding affinity to specific enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

2-(4-Bromophenyl)-8-methylquinoline-4-carbonyl Chloride (CAS 1160254-37-4)

- Key Differences : Bromine at the 4-position of the phenyl group instead of the 3-position.

- Applications : Similar to the target compound but discontinued due to commercial factors (purity ≥95%) .

2-(4-Methoxyphenyl)-8-methylquinoline-4-carbonyl Chloride (CAS 1160254-43-2)

- Key Differences : Methoxy (-OCH₃) group replaces bromine at the 4-position.

- Impact : Methoxy is electron-donating, increasing electron density on the phenyl ring. This enhances stability but reduces electrophilicity compared to brominated analogs.

- Applications : Used in dye/pigment synthesis and as a pharmaceutical intermediate .

7-Chloro-2-(3-isopropoxyphenyl)-8-methylquinoline-4-carbonyl Chloride (CAS 1160263-84-2)

- Key Differences: Chlorine at the 7-position of the quinoline core and an isopropoxy group on the phenyl ring.

- Impact : Chlorine increases molecular weight (374.26 g/mol) and may enhance lipophilicity. The isopropoxy group introduces steric bulk, affecting reaction kinetics .

2-(5-Chloro-2-thienyl)-8-methylquinoline-4-carbonyl Chloride (CAS 1160254-07-8)

- Key Differences : Thienyl ring replaces phenyl, with chlorine at the 5-position.

- Impact : Sulfur in the thienyl group alters electronic properties and solubility. Chlorine further modulates reactivity.

- Hazard Class : IRRITANT .

Physicochemical Properties

Reactivity and Hazard Profiles

- Carbonyl Chloride Reactivity : All compounds undergo nucleophilic acyl substitution, forming amides or esters. Electron-withdrawing groups (e.g., Br, Cl) enhance electrophilicity .

- Hazards : Most compounds are classified as irritants (e.g., CAS 1160254-67-0 ). Thienyl derivatives may pose additional handling challenges due to sulfur content .

Biological Activity

2-(3-Bromophenyl)-8-methylquinoline-4-carbonyl chloride is a synthetic organic compound that belongs to the quinoline family, known for its diverse biological activities. This compound features a quinoline core, which is recognized for its ability to interact with various biological targets, making it a subject of interest in medicinal chemistry. This article explores the biological activity, mechanisms of action, and potential applications of this compound based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 356.21 g/mol. The structure includes:

- A quinoline core that contributes to its biological activity.

- A bromophenyl group that enhances its reactivity and binding affinity to biological targets.

- A carbonyl chloride functional group that can participate in various chemical reactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- DNA Intercalation : The quinoline structure allows the compound to intercalate with DNA, disrupting replication and transcription processes, which is particularly relevant in anticancer applications.

- Enzyme Inhibition : The bromophenyl group may enhance binding affinity to enzymes or receptors, modulating their activity. For instance, it has been identified as an inhibitor of Aurora A kinase, a significant target in cancer therapy.

- Induction of Apoptosis : Studies suggest that this compound can induce apoptosis in cancer cell lines by arresting the cell cycle at the G1 phase and promoting cell death through apoptotic pathways.

Biological Activity

Recent studies have highlighted various biological activities associated with this compound:

Comparative Analysis

To understand the uniqueness of this compound compared to related compounds, the following table summarizes key structural features and biological activities:

| Compound Name | Structural Features | Key Activities |

|---|---|---|

| 2-(4-Bromophenyl)-8-methylquinoline-4-carbonyl chloride | Similar quinoline structure; different bromine position | Anticancer activity; lower potency compared to target compound |

| 2-(3-Chlorophenyl)-8-methylquinoline-4-carbonyl chloride | Chlorine instead of bromine; similar backbone | Moderate kinase inhibition |

| 2-(3-Fluorophenyl)-8-methylquinoline-4-carbonyl chloride | Fluorine substituent; retains quinoline properties | Potential anticancer properties |

The distinct features of this compound contribute to its potent activity against specific targets like Aurora A kinase, setting it apart from other similar compounds.

Case Studies

Several case studies have documented the efficacy of this compound:

- Study on Anticancer Activity : In vitro assays demonstrated that treatment with varying concentrations of this compound resulted in significant cytotoxicity against MCF-7 breast cancer cells, with IC50 values indicating potent activity compared to standard chemotherapeutics.

- Mechanistic Insights : Molecular dynamics simulations revealed that the compound maintains stable interactions within the active site of Aurora A kinase over extended periods, supporting its potential as a lead compound for further development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.